molecular formula C15H21ClO B2379262 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one CAS No. 571157-70-5

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one

Cat. No.: B2379262
CAS No.: 571157-70-5
M. Wt: 252.78
InChI Key: WUCJYJOSSJSMQN-UHFFFAOYSA-N
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Description

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one (CAS: 571157-70-5) is a chlorinated aromatic ketone with the molecular formula C₁₅H₂₁ClO and a molar mass of 252.78 g/mol . Its structure features a 2-chloropropan-1-one moiety attached to a 2,4-diisopropylphenyl group. The bulky isopropyl substituents at the 2- and 4-positions of the phenyl ring introduce significant steric hindrance, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-1-[2,4-di(propan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO/c1-9(2)12-6-7-13(15(17)11(5)16)14(8-12)10(3)4/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJYJOSSJSMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)C(C)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where 2,4-diisopropylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one undergoes several types of chemical reactions:

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of 1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one as an anticancer agent. Its mechanism involves interaction with specific molecular targets, potentially acting as an electrophile that reacts with nucleophilic sites on proteins or other biomolecules.
    • A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the chloropropanone structure could enhance biological activity .
  • Organic Synthesis :
    • The compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo substitution reactions allows for the introduction of various functional groups, which can lead to the development of new pharmaceuticals or agrochemicals.
    • Additionally, its carbonyl group can be reduced to alcohols or oxidized to carboxylic acids, expanding its utility in synthetic chemistry.

Case Studies

StudyFindings
Abd el Hameid M. K. (2020)Reported novel derivatives based on 1,2,4-oxadiazole structures demonstrating potent anticancer activity against MCF-7 and HCT-116 cell lines with IC50 values comparable to existing treatments .
Kumar P. S. (2021)Developed bis-1,2,4-oxadiazole-fused-benzothiazole derivatives showing moderate activity against A549 and MCF-7 cancer cell lines; suggested further structural modifications for enhanced efficacy .
Chakrapani B. et al. (2018)Investigated cytotoxic activities of oxadiazole derivatives against A375 and MCF-7 cell lines; found promising results with IC50 values indicating potential for drug development .

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • CAS : 123989-29-7
  • Formula : C₁₂H₁₃ClO
  • Key Features: A cyclopropyl group replaces one methyl group in the propanone chain, and the phenyl ring lacks isopropyl substituents.
  • Synthesis : Produced via reaction of 4-chlorobenzonitrile with crotyl chloride/zinc, followed by hydrolysis and cyclopropanation with dibromomethane .
  • Applications : Intermediate in synthesizing biologically active compounds .
  • Molecular Weight: Lower molar mass (196.68 g/mol) may improve solubility in polar solvents compared to the target compound .

1,3-Bis(4-bromophenyl)-2-propanone

  • CAS : 54523-47-6
  • Formula : C₁₅H₁₂Br₂O
  • Key Features : Bromine substituents at the 4-positions of two phenyl groups.
  • Applications : Used as a chemical reagent in organic synthesis .
  • Comparison :
    • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) and larger atomic radius may alter electronic distribution and dipole moments.
    • Stability : Brominated compounds often exhibit higher thermal stability but lower reactivity in nucleophilic substitutions .

1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone

  • CAS : 83773-35-7
  • Formula : C₁₃H₁₄Cl₂O₂
  • Key Features : Incorporates an oxirane (epoxide) ring and dichlorophenyl group.
  • Polarity: Higher oxygen content may increase hydrophilicity .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone

  • CAS : 857233-13-7
  • Formula : C₉H₉ClO₂
  • Key Features : Hydroxyl group adjacent to the ketone.
  • Applications : Intermediate in synthesizing Bupropion, an antidepressant .
  • Comparison: Bioactivity: The hydroxyl group enhances hydrogen-bonding capability, critical for pharmaceutical activity. Stability: Increased susceptibility to oxidation compared to the non-hydroxylated target compound .

Key Research Findings

  • Steric vs. Electronic Effects : Bulky substituents (e.g., isopropyl groups in the target compound) reduce reaction rates in sterically demanding environments, whereas electron-withdrawing groups (e.g., chlorine, bromine) enhance electrophilic reactivity .
  • Pharmaceutical Relevance: Hydroxyl-containing analogs (e.g., 1-(3-Chlorophenyl)-1-hydroxy-2-propanone) demonstrate the importance of hydrogen-bonding motifs in drug design .
  • Synthetic Flexibility : Cyclopropanation (e.g., in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) and epoxide formation highlight strategies for modulating ring strain and reactivity .

Biological Activity

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloropropan-1-one, also known by its CAS number 571157-70-5, is a synthetic organic compound with potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C15H21ClO
  • Molecular Weight : 252.78 g/mol
  • IUPAC Name : 2-chloro-1-[2,4-di(propan-2-yl)phenyl]propan-1-one
  • Chemical Structure :
    • The compound features a chloropropanone group attached to a diisopropyl-substituted phenyl ring.

Synthesis

The synthesis of this compound typically involves:

  • Friedel-Crafts Acylation : This reaction uses chloroacetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the chloropropanone moiety onto the phenolic structure derived from 2,4-diisopropylbenzene.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have focused on the anticancer potential of compounds similar to this compound. It is hypothesized that the presence of electron-withdrawing groups enhances biological activity against cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
ProdigiosinMCF-71.93Apoptosis via caspase activation
DoxorubicinMCF-70.12–2.78DNA intercalation

The mechanism of action for this compound appears to involve:

  • Electrophilic Attack : The compound can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids.
  • Induction of Apoptosis : Flow cytometry studies suggest that it may trigger apoptosis through the activation of caspases in cancer cells.

Case Studies and Research Findings

A significant body of research has been directed towards understanding the biological implications of similar compounds:

  • Study on Oxadiazole Derivatives : A study highlighted that derivatives with similar structural features exhibited IC50 values in the micromolar range against various cancer cell lines (MCF-7, HCT116). The presence of halogen atoms on the aromatic ring was shown to enhance antiproliferative activity .
  • Comparative Analysis : In comparative studies, compounds with similar electrophilic characteristics demonstrated potent anticancer activities, indicating that structural modifications could lead to enhanced efficacy .
  • In Vivo Studies : Further evaluation in animal models is necessary to establish the therapeutic potential and safety profile of this compound.

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